molecular formula C14H19NO B13182626 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde

2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde

Cat. No.: B13182626
M. Wt: 217.31 g/mol
InChI Key: XYDHOMCFZVOMHC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde is an organic compound that features a benzaldehyde core substituted with two methyl groups at the 2 and 5 positions and a piperidine ring at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile attacking the benzaldehyde carbonyl carbon, followed by dehydration to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde in biological systems involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde is unique due to the combination of the benzaldehyde core, piperidine ring, and methyl substitutions. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2,5-dimethyl-4-piperidin-1-ylbenzaldehyde

InChI

InChI=1S/C14H19NO/c1-11-9-14(12(2)8-13(11)10-16)15-6-4-3-5-7-15/h8-10H,3-7H2,1-2H3

InChI Key

XYDHOMCFZVOMHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCCCC2)C)C=O

Origin of Product

United States

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